Trimethyl-D9-sulfonium iodide
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Overview
Description
Trimethylsulfonium iodide is an organic compound with the formula C3H9IS . It is commonly used as a methylating agent in organic synthesis . The compound is commercially available and is used in various applications, including the development of moisture-stable hybrid perovskite solar cells .
Synthesis Analysis
Trimethylsulfonium iodide can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: (CH3)2S + CH3I → [(CH3)3S]+I− .Molecular Structure Analysis
The molecular weight of Trimethylsulfonium iodide is 204.073 . X-ray crystallography reveals that the ion has trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and C-S bond distance of 177 picometers .Chemical Reactions Analysis
Trimethylsulfonium iodide is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent and is used to prepare epoxides .Physical and Chemical Properties Analysis
Trimethylsulfonium iodide is a colorless crystal that decomposes at 203-207 °C . It has a relatively large optical band gap (Eg = 2.32 eV) and high absorption coefficient (α = 2.30 × 10^4 cm^−1) with a hexagonal one-dimensional crystal structure .Scientific Research Applications
Sulfur Aerosols
- Physical Characteristics of Sulfur Aerosols : A study by Whitby (1978) reviewed the physical characteristics of sulfur-containing aerosols, focusing on size distribution, nuclei formation rates, and in situ measurement techniques. This research is relevant for understanding atmospheric chemistry and environmental impacts of aerosols, which could be analogous to studies involving Trimethyl-D9-sulfonium iodide in atmospheric sciences Whitby, K. T. (1978).
Metal Sulfides
- Advances in Metal Sulfides : Research by Chandrasekaran et al. (2019) on nanocrystals of metal sulfide materials for renewable energy applications highlights the importance of sulfur compounds in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. This could provide insight into the types of applications where this compound might be useful, especially in the context of materials science and energy Chandrasekaran, S., et al. (2019).
Sulfonamides
- Sulfonamide Inhibitors : The study by Gulcin and Taslimi (2018) discusses the significance of sulfonamide compounds in pharmaceutical applications, covering their use as antibacterial agents and in the treatment of various diseases. While not directly related to this compound, this research underlines the broad utility of sulfur-containing compounds in medicine and could suggest potential research directions Gulcin, I., & Taslimi, P. (2018).
Mechanism of Action
Target of Action
Trimethyl-D9-sulfonium iodide primarily targets carbonyl compounds , specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction begins with the deprotonation of sulfonium halides with strong bases to generate ylides . The ylide then acts as a nucleophile, attacking the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The interaction of this compound with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, serving as versatile intermediates in organic synthesis .
Result of Action
The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are valuable in organic synthesis due to their ability to undergo a variety of reactions, leading to the formation of a wide range of products.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide that initiates the Corey-Chaykovsky Reaction . Additionally, the reaction’s efficiency can be affected by the solvent used, the temperature, and the presence of other substances that can react with the ylide or the carbonyl compound .
Safety and Hazards
Trimethylsulfonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to use personal protective equipment as required .
Future Directions
Biochemical Analysis
Biochemical Properties
Trimethyl-D9-sulfonium iodide is known to play a role in biochemical reactions. It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent, and is used to prepare epoxides
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion to dimethyloxosulfonium methylide . This compound can react with the carbonyl group of ketones to form epoxides
Properties
IUPAC Name |
tris(trideuteriomethyl)sulfanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYIHQDILEQNR-KYRNGWDOSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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